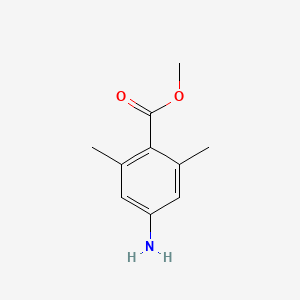
Methyl 4-amino-2,6-dimethylbenzoate
概要
説明
Methyl 4-amino-2,6-dimethylbenzoate: is an organic compound with the molecular formula C10H13NO2 . It is a white crystalline powder that is soluble in most organic solvents such as ethanol and ether but insoluble in water . This compound is used in various chemical syntheses and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 4-amino-2,6-dimethylbenzoate can be synthesized from benzene derivatives. One common method involves the reaction of benzene with methanol in the presence of an acid catalyst to introduce the methyl groups. This is followed by a nitration reaction to introduce the amino group. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents is common to facilitate the reactions and improve efficiency .
化学反応の分析
Types of Reactions:
Oxidation: Methyl 4-amino-2,6-dimethylbenzoate can undergo oxidation reactions to form various .
Reduction: The compound can be reduced to form and other reduced products.
Substitution: It can undergo substitution reactions where the amino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products:
Oxidation: Formation of and .
Reduction: Formation of and .
Substitution: Formation of various substituted benzoates .
科学的研究の応用
Methyl 4-amino-2,6-dimethylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of and .
Biology: Studied for its potential and interactions with .
Medicine: Investigated for its potential use in and as a .
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of methyl 4-amino-2,6-dimethylbenzoate involves its interaction with various molecular targets and pathways . It can act as a substrate for enzymatic reactions, leading to the formation of active metabolites . The compound may also interact with receptors and enzymes , influencing biochemical pathways and cellular processes .
類似化合物との比較
- Methyl 4-amino-2-methylbenzoate
- Methyl 4-amino-2,5-dimethylbenzoate
- Methyl 4-amino-2,6-dimethoxybenzoate
Uniqueness: Methyl 4-amino-2,6-dimethylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity . This makes it particularly useful in certain synthetic applications and research studies .
特性
IUPAC Name |
methyl 4-amino-2,6-dimethylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDROOHFZHGXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-1-(2,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3155304.png)





![2-[(1-Adamantylmethyl)amino]ethanol hydrochloride](/img/structure/B3155345.png)






